(3-Fluoro-1-bicyclo[1.1.1]pentanyl)methanamine
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Overview
Description
(3-Fluoro-1-bicyclo[111]pentanyl)methanamine is a chemical compound with the molecular formula C6H10FN It is a derivative of bicyclo[111]pentane, a highly strained and rigid hydrocarbon framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-1-bicyclo[1.1.1]pentanyl)methanamine typically involves the use of [1.1.1]propellane as a starting material. One common method is the radical fluorination of [1.1.1]propellane, followed by amination. This process can be carried out under mild conditions using radical initiators and suitable fluorinating agents .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to generate [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species . This method allows for high throughput and efficient production, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-1-bicyclo[1.1.1]pentanyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alkane derivatives.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro compounds, while reduction can yield primary amines or alkanes. Substitution reactions can introduce a variety of functional groups, such as azides or halides .
Scientific Research Applications
(3-Fluoro-1-bicyclo[1.1.1]pentanyl)methanamine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (3-Fluoro-1-bicyclo[1.1.1]pentanyl)methanamine involves its interaction with specific molecular targets and pathways. The fluorine atom can influence the electronic properties of the compound, affecting its binding affinity and activity at target sites. The rigid bicyclo[1.1.1]pentane framework can also enhance the compound’s stability and resistance to metabolic degradation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3-Fluoro-1-bicyclo[1.1.1]pentanyl)methanamine include:
- (3-Chloro-1-bicyclo[1.1.1]pentanyl)methanamine
- (3-Bromo-1-bicyclo[1.1.1]pentanyl)methanamine
- (3-Iodo-1-bicyclo[1.1.1]pentanyl)methanamine
Uniqueness
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can lead to enhanced biological activity, improved pharmacokinetic properties, and increased stability compared to its halogenated analogs .
Properties
Molecular Formula |
C6H10FN |
---|---|
Molecular Weight |
115.15 g/mol |
IUPAC Name |
(3-fluoro-1-bicyclo[1.1.1]pentanyl)methanamine |
InChI |
InChI=1S/C6H10FN/c7-6-1-5(2-6,3-6)4-8/h1-4,8H2 |
InChI Key |
XVMMFHNUAVOSKX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)F)CN |
Origin of Product |
United States |
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